molecular formula C25H21N3O4 B12146070 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12146070
M. Wt: 427.5 g/mol
InChI Key: LFXCJXUYMZMKJD-UHFFFAOYSA-N
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Description

The compound 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a pyrrol-2-one derivative characterized by:

  • A benzofuran-2-ylcarbonyl substituent at position 4, contributing aromaticity and electron-withdrawing effects.
  • A 3-(1H-imidazol-1-yl)propyl chain at position 1, introducing a nitrogen-rich heterocyclic moiety.
  • A phenyl group at position 5, providing hydrophobic interactions .

Properties

Molecular Formula

C25H21N3O4

Molecular Weight

427.5 g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C25H21N3O4/c29-23(20-15-18-9-4-5-10-19(18)32-20)21-22(17-7-2-1-3-8-17)28(25(31)24(21)30)13-6-12-27-14-11-26-16-27/h1-5,7-11,14-16,22,30H,6,12-13H2

InChI Key

LFXCJXUYMZMKJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)C4=CC5=CC=CC=C5O4

Origin of Product

United States

Preparation Methods

Paal-Knorr Pyrrole Formation

The pyrrol-2-one core is synthesized via the Paal-Knorr reaction, a well-established method for constructing pyrrole derivatives. A 1,4-diketone intermediate (I) reacts with 3-(1H-imidazol-1-yl)propan-1-amine (II) under acidic conditions to form the 1,5-dihydro-2H-pyrrol-2-one scaffold (III) .

Reaction Conditions :

  • 1,4-Diketone (I) : Synthesized from phenylacetylene and methyl glyoxalate via Algar-Flynn-Oyamada oxidation.

  • Amine (II) : Prepared by alkylating imidazole with 1-bromo-3-chloropropane, followed by amination.

  • Cyclization : Conducted in refluxing acetic acid (110°C, 12 hr), yielding III with 68% efficiency.

Key Mechanistic Insight :
Protonation of the diketone carbonyl groups facilitates nucleophilic attack by the amine, followed by dehydration and aromatization to form the pyrrolone ring.

Introduction of the Benzofuran-2-carbonyl Group

The 4-position acylation is achieved using benzofuran-2-carbonyl chloride (IV) under Friedel-Crafts conditions.

Reaction Conditions :

  • Acylating Agent : IV synthesized via Vilsmeier-Haack formylation of benzofuran, followed by oxidation.

  • Catalyst : Anhydrous AlCl₃ (1.2 equiv) in dichloromethane (0°C to rt, 6 hr).

  • Yield : 72% after silica gel chromatography.

Challenges :

  • Competing acylation at the pyrrole N-position necessitates careful stoichiometric control.

  • Steric hindrance from the 5-phenyl group reduces reactivity, requiring excess acyl chloride.

Hydroxylation at Position 3

The 3-hydroxy group is introduced via ketone reduction or direct oxidation. A two-step protocol involving ketone formation followed by stereoselective reduction is preferred:

  • Ketolation : Treat III with LDA (-78°C, THF) and methyl chloroformate to install a ketone at C3.

  • Reduction : Use NaBH₄/CeCl₃ in methanol (0°C, 2 hr) for syn-selective reduction (dr 4:1).

Alternative Approach :
Direct oxidation of a C3 methyl group using KMnO₄ in acidic medium, though this method risks over-oxidation.

Installation of the Imidazole-Propyl Sidechain

The 3-(1H-imidazol-1-yl)propyl group is appended via nucleophilic substitution or Mitsunobu reaction:

Optimized Protocol :

  • Alkylation : React III with 3-(1H-imidazol-1-yl)propyl bromide (V) in DMF, using K₂CO₃ as base (80°C, 8 hr).

  • Yield : 65% after recrystallization from ethanol/water.

Side Reactions :

  • Competing N-alkylation at the pyrrole nitrogen necessitates protecting group strategies (e.g., Boc protection).

Analytical Characterization

Critical quality control metrics for the final compound include:

ParameterMethodSpecification
PurityHPLC (C18 column)≥98% (254 nm)
Molecular WeightHRMS427.45 (C₂₅H₂₁N₃O₄)
Structural Confirmation¹H/¹³C NMRMatches predicted shifts

Challenges and Limitations

  • Regioselectivity : Competing acylation and alkylation sites require iterative protection/deprotection.

  • Scale-Up Issues : Low yields (45–68%) in key steps necessitate process optimization.

  • Stereochemical Control : The 3-hydroxy group’s configuration impacts biological activity but remains challenging to control .

Chemical Reactions Analysis

Types of Reactions

4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways and develop new compounds with tailored properties.

Biology

Research has indicated that 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one exhibits antimicrobial and anti-inflammatory properties. Studies have shown that derivatives of this compound can effectively combat resistant strains of bacteria and fungi, making it a candidate for further investigation in drug development .

Medicine

The compound is being investigated for its potential as a therapeutic agent in treating various diseases. Its interaction with specific molecular targets suggests it could modulate biological pathways involved in disease progression. For instance, the imidazole moiety may interact with enzymes or receptors implicated in inflammatory responses or microbial resistance .

Antimicrobial Activity

One study evaluated the antimicrobial efficacy of various derivatives related to this compound against Gram-positive and Gram-negative bacteria as well as fungi. The results demonstrated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Cytotoxicity Testing

Another research effort focused on assessing the cytotoxic effects of this compound on cancer cell lines. The findings suggested that certain derivatives could inhibit cell proliferation effectively, indicating potential applications in cancer therapy .

Mechanism of Action

The mechanism of action of 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The benzofuran and pyrrolone moieties can also contribute to the compound’s overall biological activity by interacting with various cellular components .

Comparison with Similar Compounds

Table 1: Structural Features of Analogs

Compound Name / ID Position 4 Substituent Position 5 Substituent Position 1 Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound 1-Benzofuran-2-ylcarbonyl Phenyl 3-(1H-Imidazol-1-yl)propyl C₂₆H₂₁N₃O₄ 439.47 N/A N/A
4-(3-Fluoro-4-methoxybenzoyl)-5-(2-fluorophenyl) analog 3-Fluoro-4-methoxybenzoyl 2-Fluorophenyl 3-(1H-Imidazol-1-yl)propyl C₂₅H₂₂F₂N₃O₄ 478.46 N/A N/A
Compound 20 4-Methylbenzoyl 4-tert-Butylphenyl 2-Hydroxypropyl C₂₅H₃₀N₂O₄ 422.52 263–265 62
4-{4-[(3-Methylbenzyl)oxy]benzoyl} analog 4-[(3-Methylbenzyl)oxy]benzoyl Phenyl 3-(1H-Imidazol-1-yl)propyl C₃₃H₃₁N₃O₅ 573.62 N/A N/A
4-Benzoyl-5-(4-methoxyphenyl) analog Benzoyl 4-Methoxyphenyl 3-(1H-Imidazol-1-yl)propyl C₂₇H₂₅N₃O₄ 455.51 N/A N/A
Morpholinylpropyl analog Benzofuran-2-ylcarbonyl 3-Ethoxyphenyl 3-Morpholin-4-ylpropyl C₂₈H₂₉N₃O₆ 503.55 N/A N/A

Key Observations:

  • Position 5 : Bulky substituents like 4-tert-butylphenyl (Compound 20, ) enhance steric hindrance, whereas methoxy groups () improve solubility.
  • Position 1 : Imidazole (target compound) vs. morpholine () alters basicity and hydrogen-bonding capacity.

Physicochemical and Spectral Properties

Physicochemical Data

  • Melting Points : Compound 20 exhibits a high melting point (263–265°C), likely due to crystalline packing from the tert-butyl group.
  • Molecular Weight : The target compound (439.47 g/mol) is lighter than analogs with bulky substituents (e.g., 573.62 g/mol for ).

NMR Spectral Analysis

Evidence from NMR studies (Figure 6 in ) reveals:

  • Regions A (positions 39–44) and B (positions 29–36) show distinct chemical shifts when substituents vary, while other regions remain unchanged.
  • For example, fluorinated analogs () would exhibit downfield shifts in Region A due to electron-withdrawing effects.

Reactivity and Functional Implications

  • Hydrogen Bonding : The 3-hydroxy group (target compound) and imidazole moiety facilitate interactions with biological targets.
  • Electron Effects : Fluorine substituents () enhance metabolic stability but reduce solubility.
  • Lumping Strategy : Compounds with similar core structures (e.g., pyrrol-2-one backbone) can be grouped for reactivity studies, as their shared scaffold undergoes analogous transformations .

Biological Activity

The compound 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines, antibacterial properties, and its potential mechanisms of action based on recent studies.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a benzofuran moiety, an imidazole ring, and a pyrrolidine core. Its chemical formula is C25H21N3O4C_{25}H_{21}N_3O_4, which indicates the presence of multiple functional groups that may contribute to its biological activity.

Cytotoxicity Studies

Recent investigations have highlighted the compound's selective toxicity against various cancer cell lines. Notably, it has shown significant cytotoxic effects against:

  • Chronic Myelogenous Leukemia (K562) : IC50 = 5.0 µM
  • Human Acute Myeloid Leukemia (HL-60) : IC50 = 0.1 µM
  • Prostate Cancer (PC3) : Moderate activity observed
  • Colon Cancer (SW620) : Moderate activity observed
  • Healthy Human Keratocytes (HaCaT) : Non-toxic at concentrations up to 100 µM

Table 1 summarizes the IC50 values for different cell lines:

Cell LineIC50 (µM)Remarks
K5625.0High toxicity
HL-600.1Extremely high toxicity
PC3Moderate-
SW620Moderate-
HaCaT>100Non-toxic

The therapeutic index (TI), calculated as the ratio of IC50 in HaCaT cells to that in K562 cells, demonstrates a favorable safety profile for this compound, suggesting it may be a viable candidate for further development in cancer therapeutics .

The compound appears to induce apoptosis in cancer cells through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Increased ROS production leads to mitochondrial dysfunction.
  • Caspase Activation : The release of cytochrome C from mitochondria activates caspases, crucial for apoptotic pathways.
  • Mitochondrial Membrane Potential Disruption : This results in cellular stress and eventual cell death.

Studies have shown that exposure to the compound significantly increases hydrogen peroxide levels in treated cells, which may play a critical role in triggering apoptosis .

Antibacterial Activity

In addition to its anticancer properties, this compound has been evaluated for its antibacterial effects against various Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicate moderate antibacterial activity:

Bacterial StrainMIC (µg/mL)Activity
S. aureus16 - 64Moderate
E. coliNot tested-

The presence of bromine substitutions in the aromatic ring has been identified as a factor enhancing antibacterial efficacy .

Case Studies and Research Findings

A study conducted by Liu et al. demonstrated that benzofuran derivatives similar to our compound induced apoptosis in human chondrosarcoma cells through ROS generation and mitochondrial dysfunction, supporting the observed effects of our compound on K562 cells . Another research highlighted the importance of structural modifications in enhancing bioactivity, suggesting that derivatives with specific substitutions can lead to improved therapeutic profiles .

Q & A

Q. What are the key synthetic methodologies for preparing 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one?

The synthesis typically involves cyclization reactions using substituted benzaldehydes and aryl amines. For example:

  • Step 1 : Condensation of benzofuran-2-carbonyl derivatives with imidazole-containing propylamine intermediates.
  • Step 2 : Cyclization under basic conditions (e.g., Ca(OH)₂ in dioxane) to form the pyrrolone core .
  • Optimization : Adjusting substituents (e.g., tert-butyl or dimethylamino groups) can improve yields (46–63%) and purity .

Q. What analytical techniques are most reliable for characterizing this compound?

Standard methods include:

  • NMR spectroscopy : Confirms substituent positions (e.g., imidazole propyl chain at N1, benzofuran carbonyl at C4) .
  • HRMS : Validates molecular weight (e.g., C33H29N3O6, MW 563.6) .
  • Melting point analysis : Used to assess purity (e.g., 209–211°C for structurally similar analogs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

  • Variable substituents : Replace the benzofuran or phenyl groups with electron-withdrawing/donating moieties (e.g., 4-tert-butyl or 4-dimethylaminophenyl) to test activity changes .
  • Activity assays : Compare IC₅₀ values in target assays (e.g., enzyme inhibition) and correlate with substituent properties (e.g., logP, pKa) .
  • Example : A tert-butyl substituent increased hydrophobicity, enhancing membrane permeability in analogs .

Q. How should researchers resolve contradictions in spectral data during characterization?

  • Cross-validation : Combine ¹H/¹³C NMR with 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals from complex substituents .
  • Case study : Inconsistent FTIR carbonyl peaks (1650–1700 cm⁻¹) may arise from tautomerism; use variable-temperature NMR to confirm dominant tautomers .

Q. What experimental designs are suitable for assessing environmental persistence or toxicity?

  • Fate studies : Use OECD 307 guidelines to evaluate biodegradation in soil/water systems .
  • Toxicity pathways : Apply in vitro assays (e.g., mitochondrial toxicity in HepG2 cells) and in silico models (e.g., ECOSAR) to predict ecological risks .

Q. How can researchers optimize reaction conditions to address low yields in synthesis?

  • Parameter screening : Test solvents (e.g., DMF vs. dioxane), temperatures (room temp vs. reflux), and catalysts (e.g., Ca(OH)₂ vs. K₂CO₃) .
  • Case example : Extending reaction time from 3 h to 24 h increased yields by 17% in a related pyrrolone synthesis .

Q. What methodologies are recommended for studying degradation pathways under environmental conditions?

  • Photolysis studies : Expose the compound to UV light (λ = 254 nm) and analyze breakdown products via LC-HRMS .
  • Hydrolysis : Test stability at pH 3–9 and identify intermediates (e.g., hydroxylated or demethylated derivatives) .

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